molecular formula C22H21N5O3 B14939350 2-(2,3-dihydro-1H-indol-1-yl)-4-(4-hydroxy-3-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

2-(2,3-dihydro-1H-indol-1-yl)-4-(4-hydroxy-3-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B14939350
M. Wt: 403.4 g/mol
InChI Key: GFADSBREXMALGT-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-indol-1-yl)-4-(4-hydroxy-3-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound with a unique structure that combines elements of indole, phenol, and pyrimidotriazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-4-(4-hydroxy-3-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. The process begins with the preparation of the indole and phenol derivatives, followed by their coupling with the pyrimidotriazine core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indol-1-yl)-4-(4-hydroxy-3-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Various substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted analogs of the original compound.

Scientific Research Applications

2-(2,3-dihydro-1H-indol-1-yl)-4-(4-hydroxy-3-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-4-(4-hydroxy-3-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Indol-2-one, 1,3-dihydro-3-(hydroxymethyl)
  • 2H-Indol-2-one, 1,3-dihydro-3,3-bis(2-hydroxypropyl)-1-phenyl
  • (1H-INDOL-3-YLMETHYL)-DIMETHYL-NONYL-AMMONIUM, IODIDE

Uniqueness

Compared to similar compounds, 2-(2,3-dihydro-1H-indol-1-yl)-4-(4-hydroxy-3-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research.

Properties

Molecular Formula

C22H21N5O3

Molecular Weight

403.4 g/mol

IUPAC Name

2-(2,3-dihydroindol-1-yl)-4-(4-hydroxy-3-methoxyphenyl)-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C22H21N5O3/c1-13-11-19(29)27-20(15-7-8-17(28)18(12-15)30-2)24-21(25-22(27)23-13)26-10-9-14-5-3-4-6-16(14)26/h3-8,11-12,20,28H,9-10H2,1-2H3,(H,23,24,25)

InChI Key

GFADSBREXMALGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N=C(NC2=N1)N3CCC4=CC=CC=C43)C5=CC(=C(C=C5)O)OC

Origin of Product

United States

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